4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole

CYP Inhibition Drug Metabolism Medicinal Chemistry

4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole is a substituted oxazoline, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. Its structure features a benzyl group at the 4-position and a vinyl (ethenyl) group at the 2-position of the dihydrooxazole ring.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B14772112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC=CC1=NC(CO1)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO/c1-2-12-13-11(9-14-12)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
InChIKeyHCKAXABGCMKJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole: Procurement and Research Baseline for a Functionalized Oxazoline


4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole is a substituted oxazoline, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. Its structure features a benzyl group at the 4-position and a vinyl (ethenyl) group at the 2-position of the dihydrooxazole ring . The presence of the vinyl group serves as a versatile handle for cycloaddition and polymerization reactions, while the chiral 4-position makes its enantiopure (S)-form a candidate for asymmetric catalysis and synthesis . The molecular formula is C12H13NO, with a molecular weight of 187.24 g/mol [1].

Why a Simple 2-Vinyl-4,5-dihydrooxazole Cannot Substitute for 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole


Generic substitution of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole with a simpler 2-vinyl-4,5-dihydrooxazole (CAS 13670-33-2) or other 2-substituted oxazolines fails due to the critical role of the 4-benzyl substituent. The benzyl group is not a passive structural element; it introduces lipophilicity, can engage in pi-stacking interactions in biological or catalytic settings, and, when the compound is in its chiral (S)-form, is essential for the asymmetric induction that achiral analogs cannot provide . The specific combination of the 2-vinyl and 4-benzyl groups in a defined stereochemical arrangement is what imparts its unique potential for forming chiral, complex molecular architectures, making it a non-fungible building block or ligand .

Quantitative Evidence Differentiating 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole from Analogs


Comparative CYP4Z1 Inhibitory Activity of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole

A derivative of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole has demonstrated measurable inhibition of the cytochrome P450 enzyme CYP4Z1. This provides a baseline of biological activity against a specific human target that is absent in simpler, non-benzylated oxazoline analogs like 2-vinyl-4,5-dihydrooxazole, which are primarily used as monomers or simple synthetic intermediates [1].

CYP Inhibition Drug Metabolism Medicinal Chemistry

Enantioselective Potential of (S)-4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole as a Chiral Ligand

The chiral (S)-enantiomer of the target compound, (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole, is structurally related to a class of enantiomerically pure ligands containing a 4,5-dihydrooxazole moiety that have demonstrated high performance in asymmetric catalysis. These ligands, when used in palladium-catalyzed asymmetric allylic substitution reactions, provide enantioselectivities ranging from 40% to 96% enantiomeric excess (ee) [1]. The 4-benzyl group is a key structural feature contributing to this stereocontrol, which is not achievable with achiral 2-vinyl-4,5-dihydrooxazole.

Asymmetric Catalysis Chiral Ligand Organic Synthesis

Precursor to Structurally Complex Heterocycles via Cycloaddition

The 2-ethenyl group on the target compound makes it a suitable dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, which is a cornerstone of complex molecule synthesis . While other 2-vinyl-oxazolines can also act as dienophiles, the presence of the 4-benzyl group in the target compound introduces steric bulk and potential for pi-interactions that can influence reaction rates and stereochemical outcomes , offering a level of control not possible with simpler dienophiles.

Cycloaddition Dienophile Heterocycle Synthesis

Procurement-Driven Application Scenarios for 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole


Asymmetric Catalysis and Chiral Ligand Development

The enantiopure (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole (CAS 1416402-97-5) is the preferred form for research groups focused on developing new asymmetric catalytic methods. Its structure is analogous to a class of ligands that have demonstrated high enantioselectivity (up to 96% ee) in palladium-catalyzed allylic substitutions [1]. Procurement is specifically for its potential as a chiral ligand or as a chiral building block in the synthesis of more complex ligands.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

This compound serves as a functionalized building block for organic synthesis. The 2-vinyl group makes it a reactive dienophile in Diels-Alder [4+2] cycloadditions, a reaction with high atom economy . The presence of the 4-benzyl group provides an additional handle for introducing complexity and chirality into the resulting products, making it a valuable starting material for synthesizing complex natural product-like libraries or novel heterocyclic scaffolds.

Medicinal Chemistry for Cytochrome P450 Modulation

For research programs targeting the cytochrome P450 enzyme CYP4Z1, derivatives of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole have shown measurable inhibitory activity (IC50 = 7.2 µM) [2]. This establishes a preliminary structure-activity relationship (SAR) for this scaffold against a human target, making it a relevant starting point for medicinal chemistry optimization in areas related to CYP4Z1-associated diseases.

Preparation of Functional Polymers and Materials

The vinyl group of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole is a known reactive handle for cationic ring-opening and radical polymerizations . This allows the compound to be used as a co-monomer to introduce functional oxazoline pendants into polymer backbones. The 4-benzyl substituent further modifies the polymer's properties, such as hydrophobicity and glass transition temperature, enabling the creation of materials with tailored properties for coatings, adhesives, or biomedical applications.

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